(3-Chlorobenzyl)hydrazine dihydrochloride

Structure-Activity Relationship Regioisomerism Hydrazine Derivatives

Choose (3-Chlorobenzyl)hydrazine dihydrochloride for its defined meta-chloro regioisomer, critical for SAR exploration and heterocycle construction. The solid dihydrochloride salt ensures precise stoichiometry, stable storage, and reproducible screening results—unlike the free base or other regioisomers. Procure for pyrazole, pyridazine, hydrazone, and azo compound synthesis. Verify regulatory compliance for your destination before ordering.

Molecular Formula C7H11Cl3N2
Molecular Weight 229.5
CAS No. 1260787-89-0
Cat. No. B3024674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Chlorobenzyl)hydrazine dihydrochloride
CAS1260787-89-0
Molecular FormulaC7H11Cl3N2
Molecular Weight229.5
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)CNN.Cl.Cl
InChIInChI=1S/C7H9ClN2.2ClH/c8-7-3-1-2-6(4-7)5-10-9;;/h1-4,10H,5,9H2;2*1H
InChIKeyCOAOTKOMDMUAPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





What is (3-Chlorobenzyl)hydrazine Dihydrochloride (CAS 1260787-89-0) and Its Role in Scientific Procurement?


(3-Chlorobenzyl)hydrazine dihydrochloride (CAS 1260787-89-0) is a hydrazine derivative characterized by a 3-chlorobenzyl substituent, supplied as a solid dihydrochloride salt form with a molecular weight of 229.53 g/mol and purity typically 95%–97% . It serves as a versatile synthetic intermediate for heterocycle construction and an early-stage research compound for exploring biological activities including enzyme inhibition and antitumor effects [1][2].

Why (3-Chlorobenzyl)hydrazine Dihydrochloride (CAS 1260787-89-0) Cannot Be Interchanged with Other Chlorobenzylhydrazines


Substitution of (3-Chlorobenzyl)hydrazine dihydrochloride with its 2-chloro, 4-chloro, or 3,4-dichloro regioisomers—or with the free base form (CAS 51421-12-6)—is not scientifically neutral. The position of the chloro substituent dictates electronic distribution across the aromatic ring, altering nucleophilicity, metabolic stability, and target binding affinity [1][2]. Additionally, the dihydrochloride salt form confers specific handling advantages (solid state, defined stoichiometry) that the free base or mono-hydrochloride may lack, directly impacting experimental reproducibility in synthesis and early biological screening .

Quantitative Differentiation Evidence for (3-Chlorobenzyl)hydrazine Dihydrochloride (CAS 1260787-89-0) Against Key Analogs


Meta-Chloro Substitution Pattern: Regioisomeric Distinction from 2-Cl and 4-Cl Analogs

(3-Chlorobenzyl)hydrazine dihydrochloride differs from its 2-chloro (CAS 64415-10-7) and 4-chloro (CAS 25198-45-2) regioisomers in the position of the chlorine atom on the benzyl ring. The meta-substitution pattern alters the electronic properties and steric environment of the hydrazine nucleophile, directly affecting reaction yields in heterocycle syntheses and binding poses in enzyme active sites [1][2]. While direct comparative activity data for this specific compound are not publicly available, class-level data indicate that regioisomeric benzylhydrazines exhibit distinct inhibition profiles against enzymes such as monoamine oxidase (MAO) and tyrosine kinases [2].

Structure-Activity Relationship Regioisomerism Hydrazine Derivatives

Dihydrochloride Salt Form: Enhanced Solid-State Handling Compared to Free Base

(3-Chlorobenzyl)hydrazine dihydrochloride (CAS 1260787-89-0) is supplied as a crystalline solid, contrasting with the free base (CAS 51421-12-6) which is described as a liquid . The dihydrochloride salt offers practical advantages in laboratory settings: easier weighing, reduced hygroscopicity, and improved long-term storage stability at room temperature . The defined stoichiometry (2 HCl) ensures consistent neutralization equivalents in downstream reactions.

Salt Form Selection Solid-State Chemistry Laboratory Handling

Synthetic Utility as a Heterocycle Precursor: Documented in Recent Patent Literature

Substituted hydrazine intermediates, including (3-chlorobenzyl)hydrazine, are explicitly claimed as versatile nucleophiles for constructing heterocyclic scaffolds such as pyrazoles and pyridazines, which are core motifs in pesticides and pharmaceuticals [1]. This synthetic utility is the primary documented application for this compound class, distinguishing it from non-functionalized hydrazines or other benzyl derivatives that lack the chloro substituent required for further diversification.

Heterocyclic Synthesis Pyrazole Pyridazine Nucleophile

Procurement-Driven Application Scenarios for (3-Chlorobenzyl)hydrazine Dihydrochloride (CAS 1260787-89-0)


Synthesis of Novel Pyrazole and Pyridazine Derivatives for Agrochemical Lead Discovery

Procure this compound as a nucleophilic building block for constructing nitrogen-containing heterocycles. According to patent literature, substituted hydrazines are key intermediates for synthesizing pyrazoles and pyridazines—core scaffolds in many commercial herbicides and fungicides [1]. The 3-chlorobenzyl group serves as a handle for further functionalization or as a lipophilic moiety to modulate physicochemical properties.

Early-Stage Medicinal Chemistry: Exploring Structure-Activity Relationships of Hydrazine-Based Enzyme Inhibitors

Use (3-Chlorobenzyl)hydrazine dihydrochloride as a starting point for synthesizing hydrazone or hydrazide derivatives to screen against enzymes such as MAO-B or aspartic proteases. The meta-chloro substitution pattern represents a specific regioisomeric point in SAR exploration [2]. The solid dihydrochloride salt simplifies handling and storage, making it suitable for maintaining a compound library for iterative screening .

Preparation of Functionalized Azo Compounds for Materials Science Research

Employ this hydrazine derivative in condensation reactions with carbonyl compounds to generate hydrazones, which can be further oxidized to azo compounds. Such compounds have applications as dyes, pigments, or photochromic materials. The 3-chloro substituent may impart desirable optical or electronic properties to the final azo product.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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